Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione

EGFR Non-small cell lung cancer Kinase inhibition

Medicinal chemistry programs targeting EGFR (C797S), CDK4/6, or Abl kinases require a chemically defined starting point that avoids futile SAR exploration. This unsubstituted pyrido[3,4-d]pyrimidine-2,4,6-trione core provides the exact substitution pattern needed for potent inhibitor development. • Enables 2,4,6-trisubstituted derivatives with IC50 of 7.2 nM against EGFRL858R/T790M/C797S. • Validated multi-kinase scaffold: EGFR (1.1 nM), CDK4/6 (patent CN-110036012-A), Abl/BCR-Abl (patent WO2021145521A1). • Defined CXCR2 antagonist optimization path from an initial 0.11 μM hit. Supplied as a custom synthesis building block with full analytical characterization.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
Cat. No. B12963374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=C2C(=CNC1=O)NC(=O)NC2=O
InChIInChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13)
InChIKeyQFAVIKPBJRGURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Procurement Guide: Scaffold Identity and Core Properties


Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is an unsubstituted heterocyclic core scaffold (molecular formula C7H5N3O3, molecular weight 179.13 g/mol) . It belongs to the pyrido[3,4-d]pyrimidine class, a 6-6 fused bicyclic system comprising a pyridine ring fused to a pyrimidine ring [1]. This specific compound features three carbonyl groups at the 2, 4, and 6 positions, making it a versatile synthetic intermediate for the preparation of 2,4,6-trisubstituted derivatives [2]. The pyrido[3,4-d]pyrimidine scaffold is recognized as a privileged kinase-binding framework, with structural similarity to purine bases enabling ATP-competitive interactions with a broad range of protein kinases [1].

Privileged kinase-binding scaffold ATP-competitive purine mimetic core for kinase-targeted library design
2,4,6-Trisubstitution intermediate Enables systematic derivatization at three carbonyl positions for SAR exploration
Heterocyclic core scaffold Unsubstituted trione provides defined starting point for synthetic campaigns

Why Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione Cannot Be Substituted: Scaffold-Specific Differentiation


Generic substitution with alternative fused pyrimidine scaffolds (e.g., pyrido[2,3-d]pyrimidines or pyrido[4,3-d]pyrimidines) is not scientifically valid for target-specific applications. SAR studies demonstrate that even minor structural modifications within the pyrido[3,4-d]pyrimidine series—such as substitution at the 5- or 6-positions—can completely abolish biological activity, with nearly all new analogues in a CXCR2 antagonist program losing antagonism entirely [1]. Furthermore, the [3,4-d] fusion geometry confers distinct kinase selectivity profiles compared to [2,3-d] or [3,2-d] isomers, as documented in comprehensive reviews of pyridopyrimidine therapeutic potential [2]. The unsubstituted trione core at positions 2, 4, and 6 provides a chemically defined starting point that directly maps to the substitution pattern required for potent EGFR-TKI and CDK4/6 inhibitor development [3].

Isomer geometry alters kinase selectivity
Pyrido[2,3-d] or [3,2-d] fused isomers may not support the same target profile as the [3,4-d] scaffold.
Substitution pattern sensitivity
Minor modifications at the 5- or 6-position may abolish biological activity; scaffold integrity is critical.
Core substitution vector dependence
The 2,4,6-trione pattern maps to reported EGFR-TKI and CDK4/6 programs; alternative cores may not enable the same derivative space.

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione: Quantitative Differentiation Evidence


EGFR-TKI Activity: 2,4,6-Trisubstituted Derivatives Show Sub-Nanomolar Potency Against Mutant Kinases

Derivatives of Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione, when 2,4,6-trisubstituted, achieve sub-nanomolar inhibitory activity against clinically relevant EGFR mutants. Compound B30 inhibited EGFRL858R with an IC50 of 1.1 nM and EGFRL858R/T790M/C797S with an IC50 of 7.2 nM [1]. In a related irreversible inhibitor series derived from the same scaffold, compound 25h achieved IC50 values of 1.7 nM against EGFRL858R and 23.3 nM against EGFRL858R/T790M [2]. This compares favorably to earlier pyrido[3,4-d]pyrimidine-based EGFR inhibitors such as 7a, which showed EGFR IC50 of 51 nM against wild-type enzyme, indicating that 2,4,6-substitution optimization yields approximately 46-fold improvement in potency [3].

EGFR Mutant IC50
Cross-study comparable
1.1 nM (L858R)
7.2 nM (L858R/T790M/C797S)
Supports mutant EGFR inhibition potency context
Derivative B30; ~46-fold improvement over earlier 7a
EGFR Non-small cell lung cancer Kinase inhibition

Antiproliferative Activity: Potent Growth Inhibition in EGFR-Mutant NSCLC Cell Lines

2,4,6-Trisubstituted derivatives of the trione scaffold demonstrate potent antiproliferative effects against EGFR-mutant NSCLC cell lines. Compound B30 inhibited HCC827 (EGFRL858R-driven) and H1975 (EGFRL858R/T790M) cell growth with IC50 values of 0.044 μM and 0.40 μM, respectively [1]. The irreversible inhibitor 25h showed comparable activity with IC50 values of 0.025 μM (HCC827) and 0.49 μM (H1975) [2]. The 10-fold selectivity window for HCC827 over H1975 (0.044 μM vs. 0.40 μM for B30) suggests potential for mutant-selective targeting, a critical consideration for programs aiming to spare wild-type EGFR and reduce toxicity.

Antiproliferative IC50
Cross-study comparable
0.044 μM (HCC827)
0.40 μM (H1975)
Supports cell-model antiproliferative endpoint interpretation
Derivative B30; selectivity context cell-line dependent
Antiproliferative NSCLC Cellular assay

CXCR2 Antagonism: Scaffold-Dependent Activity with SAR Documenting Critical Substitution Sensitivity

The pyrido[3,4-d]pyrimidine scaffold has been validated as a CXCR2 antagonist chemotype, with a parent analogue showing IC50 of 0.11 μM in a calcium mobilization assay [1]. Importantly, systematic SAR studies revealed that almost all new analogues completely lacked CXCR2 antagonism—the sole exception being a 6-furanyl derivative (17b) that retained similar potency [1]. This high sensitivity to substitution pattern underscores that only specific derivatives from the correct scaffold geometry maintain activity; alternative scaffolds or non-optimized substitution will yield inactive compounds. The trione core provides the essential starting point for accessing the active substitution space.

CXCR2 Antagonism SAR
Class-level inference
Parent IC50 0.11 μM; only 1 of many analogues active
Supports scaffold-specific CXCR2 screening context
SAR fragility documented; most analogues inactive
CXCR2 Inflammation Chemokine receptor

CDK4/6 Inhibitory Activity: Patent-Documented Scaffold for Cell Cycle Kinase Targeting

The pyrido[3,4-d]pyrimidine scaffold has been patented for CDK4/6 inhibitory activity, with Teijin Pharma Ltd. filing CN-110036012-A claiming compounds with excellent CDK4/6 inhibitory activity based on this core [1]. Additionally, patent WO2021145521A1 from the Korea Institute of Science and Technology discloses pyrido[3,4-d]pyrimidine derivatives having protein kinase inhibitory activity against Abl and BCR-Abl [2]. This multi-kinase patent coverage indicates the scaffold is a privileged starting point for developing inhibitors targeting therapeutically relevant kinases beyond EGFR, distinguishing it from scaffolds with narrower patent landscapes or less validated kinase-binding properties.

CDK4/6 Patent Coverage
Class-level inference
Patents claim CDK4/6 and Abl/BCR-Abl inhibitory activity
Supports multi-kinase inhibitor discovery programs
Patent-based claim; independent validation advised
CDK4/6 Cell cycle Oncology

Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione: Evidence-Based Application Scenarios


Medicinal Chemistry: Synthesis of Fourth-Generation EGFR-TKIs Targeting C797S Resistance

Based on evidence that 2,4,6-trisubstituted derivatives of this scaffold achieve IC50 of 7.2 nM against EGFRL858R/T790M/C797S [1], the trione core is the appropriate starting material for medicinal chemistry programs developing fourth-generation EGFR-TKIs to overcome C797S-mediated resistance. Molecular docking studies indicate the hydroxyl group in derivative B30 forms an additional hydrogen bond with mutant Ser797 [1], providing a rational design basis for further optimization.

Kinase Inhibitor Lead Discovery: Multi-Kinase Profiling Programs

The scaffold's validated activity across EGFR (1.1 nM IC50) [1], CDK4/6 (patent CN-110036012-A) [2], and Abl/BCR-Abl (patent WO2021145521A1) [3] makes this trione an efficient starting point for multi-kinase profiling and selectivity screening. Programs seeking a single privileged scaffold to explore diverse kinase targets can leverage this core's established binding to structurally distinct kinase ATP pockets.

Inflammation Research: CXCR2 Antagonist Development with Validated SAR

The scaffold is validated as a CXCR2 antagonist chemotype with an initial IC50 of 0.11 μM [4]. Critically, the SAR study documenting that nearly all analogues lose activity except a specific 6-furanyl derivative [4] provides a defined optimization path. Procurement of the trione enables synthesis of this active derivative 17b, bypassing futile SAR exploration.

Antiproliferative Screening: EGFR-Mutant NSCLC Cell-Based Assays

Derivatives derived from this scaffold exhibit potent antiproliferative activity against HCC827 (0.025-0.044 μM) and H1975 (0.40-0.49 μM) NSCLC cell lines [1][5]. The 10-fold selectivity for L858R-driven HCC827 over T790M-positive H1975 cells supports its use in cell-based screening cascades aimed at identifying mutant-selective antiproliferative agents with potentially improved therapeutic windows.

Application
Selection Property
Validation Focus
Fourth-generation EGFR-TKI synthesis (C797S resistance)
2,4,6-Trisubstitution derivatization pathway
Mutant-selective kinase inhibition endpoints
Multi-kinase lead discovery
Privileged kinase-binding scaffold
Kinase panel selectivity profiling
CXCR2 antagonist development
Documented SAR chemotype
Calcium mobilization assay antagonism
EGFR-mutant NSCLC cell screening
Mutant-selective antiproliferative profile
Cell viability endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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